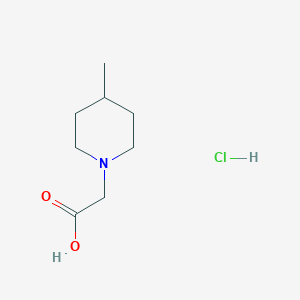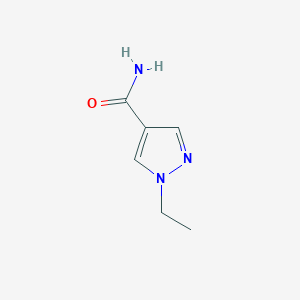
1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of ADMPO is C11H17NO2 . The molecular weight is 195.26 . Detailed structural analysis would require advanced computational chemistry tools or experimental data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of ADMPO are not provided in the available resources. Such properties would typically include melting point, boiling point, density, solubility, and stability under various conditions .Aplicaciones Científicas De Investigación
Structural and Conformational Analyses
One study detailed the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including the hydrochloride variant, through X-ray diffraction analysis. This research provided insights into the molecular conformations and the influence of different environmental conditions on these structures. The findings highlighted the compound's potential for forming hydrogen-bonded chains and rings, which could be significant for its interactions and stability in various mediums (Nitek et al., 2020).
Synthesis and Bioactivity
Another study focused on the synthesis and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptor antagonists. By designing analogs to block probable metabolism pathways, researchers sought to enhance the compound's pharmacological efficacy. This research underscores the compound's relevance in developing therapeutics, particularly for cardiovascular conditions (Xi et al., 2011).
Physical and Chemical Properties
Research into the physical and chemical properties of related compounds, such as density, speed of sound, viscosity, and surface tension, provides foundational knowledge that could be applied to 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride. These properties are crucial for understanding the compound's behavior in solutions and its potential applications in separation processes and material science (Blanco et al., 2017).
Anticonvulsant Properties
The anticonvulsant properties of N-[(dimethylphenoxy)alkyl]aminoalkanols, which share structural similarities with 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride, have been investigated. This research not only explores the therapeutic potential of such compounds but also suggests possible applications in treating neurological disorders. The findings highlight the importance of structural analysis and modification in drug development (Waszkielewicz et al., 2015).
Modification of Polymeric Materials
A study on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, illustrates the broader chemical applications of amino-propanol derivatives. Such modifications enhance the thermal stability and biological activity of the polymers, pointing towards the compound's potential use in medical and industrial applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-3-4-11(9(2)5-8)14-7-10(13)6-12;/h3-5,10,13H,6-7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDIPAKRTBNSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3087687.png)






![[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride](/img/structure/B3087727.png)




![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3087755.png)